molecular formula C13H19N5O4 B15010119 7-(2-Hydroxy-ethyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione

7-(2-Hydroxy-ethyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15010119
M. Wt: 309.32 g/mol
InChI Key: POJHSFXLFHKOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a morpholine ring, a hydroxyethyl group, and multiple methyl groups attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine and suitable leaving groups on the purine core.

    Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the purine core or the morpholine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyethyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the purine core or the morpholine ring.

Scientific Research Applications

7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.

    Pathways Involved: It may modulate signaling pathways related to purine metabolism, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxyethyl)-1,3-dimethylxanthine: Similar structure but lacks the morpholine ring.

    8-(Morpholin-4-yl)-1,3-dimethylxanthine: Similar structure but lacks the hydroxyethyl group.

    1,3-Dimethyl-7-(2-hydroxyethyl)purine-2,6-dione: Similar structure but lacks the morpholine ring.

Uniqueness

The uniqueness of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of a hydroxyethyl group, multiple methyl groups, and a morpholine ring attached to the purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

7-(2-hydroxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C13H19N5O4/c1-15-10-9(11(20)16(2)13(15)21)18(3-6-19)12(14-10)17-4-7-22-8-5-17/h19H,3-8H2,1-2H3

InChI Key

POJHSFXLFHKOIS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.